4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)
Overview
Description
The compound mentioned appears to be a complex molecule with several functional groups, including oxybis, trifluoromethyl groups, and a bicycloheptane moiety. Compounds with such functional groups often exhibit unique physical and chemical properties and are of interest in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
While specific synthesis pathways for the mentioned compound are not directly available, similar compounds often involve multi-step synthetic routes. For example, Gu et al. (2009) described a practical synthesis of 5,5′-Methylene-bis(benzotriazole), highlighting the challenges and innovations in the synthesis of complex molecules (Gu et al., 2009).
Molecular Structure Analysis
The molecular structure of complex organic compounds like the one described is typically analyzed using spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques allow for the determination of molecular frameworks, functional groups, and stereochemistry.
Chemical Reactions and Properties
The presence of trifluoromethyl groups and a bicyclo[2.2.1]hept-2-yl moiety suggests the compound may exhibit unique reactivity patterns. For instance, fluorinated compounds are known for their altered electronic properties and reactivity due to the strong electron-withdrawing nature of fluorine atoms. Moskalik (2023) discussed the monofluoromethylation of N-heterocyclic compounds, highlighting the impact of fluorine atoms on chemical reactivity and the properties of molecules (Moskalik, 2023).
Scientific Research Applications
Synthesis and Structure Analysis
A study by Sarma et al. (2012) highlights the synthesis and structural analysis of a metal-organic framework (MOF) compound, which closely resembles the TiS(2) layer. The compound exhibits strong antiferromagnetic interactions and represents the first observation of a pillared TiS(2) layer in a MOF compound (Sarma, Mahata, Natarajan, Panissod, Rogez, & Drillon, 2012).
Catalytic and Chemical Reactions
Molnár et al. (2003) describe the catalytic role of superacidic trifluoromethanesulfonic acid in the alkylation of benzene with various cyclic ethers. This study sheds light on the reactivity of cyclic ethers and the formation of alkylated products under superacidic conditions (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Novel Schiff's Bases Synthesis
Zayed and Zayed (2015) synthesized novel bisaldehyde-hydrazide Schiff's bases with potential biological activities. Their study provides insights into the molecular structures and active groups responsible for their biological activities, offering a significant contribution to the field of organic chemistry (Zayed & Zayed, 2015).
Anticancer and Antimicrobial Activities
In 2017, Zayed et al. reported on the synthesis of a novel Schiff base and its complexes, focusing on their pronounced anticancer and antimicrobial activities. This study is crucial for understanding the potential of such compounds in medical applications (Zayed, Zayed, Fahim, & El-Samahy, 2017).
Fluorescent Properties of Compounds
Wang Zhuo-yuan (2009) investigated the fluorescent properties of 2,2'-[Oxybis(methylene)]bis(benzimidazole) and its complexes with Ni(II) and La(III). This research provides valuable information on the use of these compounds as potential fluorescent materials (Wang Zhuo-yuan, 2009).
properties
IUPAC Name |
N-[(E)-[5,5,6-trifluoro-6-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]methylideneamino]-4-[4-[[(E)-[5,5,6-trifluoro-6-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]methylideneamino]carbamoyl]phenoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F12N4O3/c33-27(31(39,40)41)23-11-19(29(27,35)36)9-17(23)13-45-47-25(49)15-1-5-21(6-2-15)51-22-7-3-16(4-8-22)26(50)48-46-14-18-10-20-12-24(18)28(34,30(20,37)38)32(42,43)44/h1-8,13-14,17-20,23-24H,9-12H2,(H,47,49)(H,48,50)/b45-13+,46-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUXRHBPMMZVJF-JAMPESMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NN=CC5CC6CC5C(C6(F)F)(C(F)(F)F)F)C(C2(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2C(C(C1C2)(F)F)(F)C(F)(F)F)/C=N/NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N/N=C/C5C6C(C(C(C5)C6)(F)F)(F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-oxybis(N'-{(E)-[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylidene}benzohydrazide) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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